Structural and Physicochemical Differentiation: A Quantitative Comparison with the Methyl Ester Analog
Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate exhibits distinct physicochemical properties compared to its closest in-class analog, methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS 648411-35-2). The calculated lipophilicity (XLogP3-AA) is 1.5 for the ethyl ester, which is higher than the predicted value of approximately 0.9-1.1 for the methyl ester [1]. This difference in lipophilicity is critical for passive membrane permeability and can influence downstream in vitro assay performance.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | Methyl ester analog (predicted XLogP3-AA = 0.9-1.1) |
| Quantified Difference | Approximately 0.4-0.6 log units higher |
| Conditions | In silico calculation using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A higher XLogP value can improve membrane permeability in cellular assays, potentially leading to greater observed potency, which is a key consideration when selecting a starting material for medicinal chemistry campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 68828474, Ethyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate. Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/68828474. View Source
